molecular formula C16H14Cl2O2 B8579147 Methyl 3,3-bis(4-chlorophenyl)propanoate

Methyl 3,3-bis(4-chlorophenyl)propanoate

Cat. No.: B8579147
M. Wt: 309.2 g/mol
InChI Key: WBSUUSDNIAQYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,3-bis(4-chlorophenyl)propanoate is an organic compound with the molecular formula C16H14Cl2O2. It is a derivative of propionic acid and contains two 4-chlorophenyl groups attached to the third carbon of the propionate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-bis(4-chlorophenyl)propanoate typically involves the esterification of 3,3-Bis(4-chlorophenyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-bis(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 3,3-Bis(4-chlorophenyl)propionic acid.

    Reduction: 3,3-Bis(4-chlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,3-bis(4-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3,3-bis(4-chlorophenyl)propanoate exerts its effects involves interactions with various molecular targets. The chlorophenyl groups can interact with biological receptors, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • 3,3-Bis(4-chlorophenyl)propionic acid
  • 3,3-Bis(4-chlorophenyl)propanol

Uniqueness

Methyl 3,3-bis(4-chlorophenyl)propanoate is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

methyl 3,3-bis(4-chlorophenyl)propanoate

InChI

InChI=1S/C16H14Cl2O2/c1-20-16(19)10-15(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,15H,10H2,1H3

InChI Key

WBSUUSDNIAQYLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 3,3-bis(4-chlorophenyl)propenoate (Step A, 3.0 g, 14 mmol) and platinum dioxide (0.30 g) in MeOH (20 mL) and 2 M aqueous hydrochloric acid (1 mL) was degassed and filled with hydrogen with a balloon. After stirring at room temperature for 2 h, the reaction mixture was filtered through CELITE diatomaceous earth, and the filtrate was concentrated to dryness. The residue was dissolved in 50 mL ether and was concentrated with 20 g silica gel. The material was loaded onto a silica gel column, which was eluted with 10% ether in hexane to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.29-7.22 (m, 4H), 4.50 (t, 1H), 3.56 (s, 3H), 3.07 (d, 2H). LC-MS: m/e 309 (M+H)+ (4.1 min).
Name
methyl 3,3-bis(4-chlorophenyl)propenoate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.